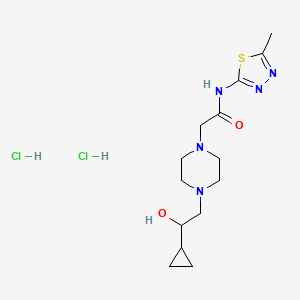
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C14H25Cl2N5O2S and its molecular weight is 398.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a complex organic molecule that exhibits potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring and a thiadiazole moiety, which are known for their pharmacological significance. The molecular formula is C16H24Cl2N4O2S with a molecular weight of approximately 384.3 g/mol. The dihydrochloride form enhances its solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, potentially influencing central nervous system functions. The presence of the cyclopropyl group may enhance receptor binding affinity due to its unique steric properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported to be comparable to conventional antibiotics like ciprofloxacin and ketoconazole. For instance, in one study, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.
Anticancer Properties
Research has indicated that the compound possesses anticancer activity. In cellular assays involving human cancer cell lines, it demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
Research Findings
Several studies have focused on understanding the structure-activity relationships (SAR) of this compound:
- Density Functional Theory (DFT) : Computational studies using DFT have provided insights into the electronic properties and stability of the compound, supporting its potential as a lead candidate for drug development.
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to targets involved in neurotransmission and inflammation pathways, indicating its versatility as a therapeutic agent.
- Pharmacokinetics : Preliminary pharmacokinetic profiles suggest favorable absorption characteristics, although further studies are needed to fully elucidate its bioavailability and metabolic pathways.
属性
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S.2ClH/c1-10-16-17-14(22-10)15-13(21)9-19-6-4-18(5-7-19)8-12(20)11-2-3-11;;/h11-12,20H,2-9H2,1H3,(H,15,17,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBZVNGFBMJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













